N-{3-[(3-hydroxyphenyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide
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Overview
Description
N-{3-[(3-hydroxyphenyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry . This particular compound is characterized by its unique structure, which includes a quinoxaline core, a hydroxyphenyl group, and a dimethylbenzene sulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-hydroxyphenyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where the quinoxaline core reacts with a hydroxyphenylamine.
Sulfonamide Formation: The final step involves the reaction of the intermediate product with a sulfonyl chloride to form the sulfonamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3-hydroxyphenyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under oxidative conditions.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can lead to quinones, while reduction of the nitro group can yield amines .
Scientific Research Applications
N-{3-[(3-hydroxyphenyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{3-[(3-hydroxyphenyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to targets.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}-3-nitrobenzene sulfonamide
- N-{3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide
Uniqueness
N-{3-[(3-hydroxyphenyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylbenzene sulfonamide moiety enhances its solubility and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H20N4O3S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[3-(3-hydroxyanilino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C22H20N4O3S/c1-14-10-11-18(12-15(14)2)30(28,29)26-22-21(23-16-6-5-7-17(27)13-16)24-19-8-3-4-9-20(19)25-22/h3-13,27H,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
RZCNOBJVWUIDQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)O)C |
Origin of Product |
United States |
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